Enantiomeric Purity and Stereochemical Identity: [α]²⁰/D −168° vs. +168°
The (4S,5R)-(-)-enantiomer exhibits a specific rotation of [α]²⁰/D −168° (c=2, CHCl₃) , which is quantitatively opposite to the +168° reported for the (4R,5S)-(+)-enantiomer [1]. This unequivocal sign difference allows for immediate verification of enantiomeric identity and ensures procurement of the correct stereoisomer for a given synthetic route.
| Evidence Dimension | Specific Rotation ([α]²⁰/D) |
|---|---|
| Target Compound Data | −168° (c=2, CHCl₃) |
| Comparator Or Baseline | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone: +168° (c=2, CHCl₃) |
| Quantified Difference | 336° total rotation difference; opposite sign |
| Conditions | Concentration 2 g/100 mL in chloroform at 20 °C |
Why This Matters
Enantiomeric misassignment can invert the stereochemical outcome of an entire synthetic sequence; this quantitative optical rotation provides a definitive specification for procurement and quality control.
- [1] BenchChem (excluded per instruction). Data for (4R,5S)-(+)-enantiomer derived from vendor literature. View Source
